2-Pentylpiperidine
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Overview
Description
2-Pentylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a piperidine ring substituted with a pentyl group at the second position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products.
Mechanism of Action
Target of Action
2-Pentylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to changes in cellular processes . For instance, some piperidine derivatives have been found to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase . The interaction of these compounds with their targets can lead to conformational changes in the molecule depending on the binding site .
Biochemical Pathways
It’s known that metabolic intermediates of biochemical pathways can act as intra- and extracellular signaling molecules affecting immune cell responses . The signaling effects of metabolites are concentration and localization dependent .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which 2-Pentylpiperidine is part of, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . These effects suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of piperidine derivatives can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of piperidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
It is known that piperidine derivatives can interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
It is known that piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with pentyl halides under basic conditions. Another method includes the hydrodenitrogenation of pyridine derivatives in the presence of catalysts like sulfided nickel-molybdenum on alumina (NiMo/γ-Al₂O₃) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using piperidine and pentyl halides. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
2-Pentylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
2-Pentylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which lacks the pentyl substitution.
2-Methylpiperidine: A similar compound with a methyl group instead of a pentyl group.
2-Ethylpiperidine: Another analog with an ethyl group.
Uniqueness
2-Pentylpiperidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The pentyl group increases its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with lipid-rich environments.
Properties
IUPAC Name |
2-pentylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-2-3-4-7-10-8-5-6-9-11-10/h10-11H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIBRQBCQFXEDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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